

# mitigating autofluorescence of TS 155-2 in imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682

[Get Quote](#)

## Technical Support Center: TS 155-2 Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate autofluorescence when imaging with the hypothetical fluorescent probe **TS 155-2**. The following protocols and recommendations are based on established methods for reducing autofluorescence in various biological samples.

## Frequently Asked Questions (FAQs)

Q1: What are the common sources of autofluorescence when using **TS 155-2**?

Autofluorescence is the natural emission of light by biological structures and can interfere with the signal from your specific fluorescent probe, **TS 155-2**. Common sources include:

- **Endogenous Fluorophores:** Molecules like collagen, elastin, lipofuscin, and NADH are naturally present in tissues and exhibit broad-spectrum fluorescence.
- **Fixatives:** Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence, particularly glutaraldehyde.
- **Extracellular Matrix Components:** Proteins like collagen and elastin are major contributors to autofluorescence in tissue sections.
- **Red Blood Cells:** Heme groups in red blood cells can cause autofluorescence.

Q2: How can I determine if the signal I'm observing is from **TS 155-2** or autofluorescence?

To differentiate the **TS 155-2** signal from autofluorescence, you can use the following controls:

- **Unstained Control:** Image a sample that has not been treated with **TS 155-2** but has undergone all other processing steps (e.g., fixation, permeabilization). Any signal observed in this control is likely autofluorescence.
- **Spectral Imaging and Linear Unmixing:** If your microscope is equipped for spectral imaging, you can acquire the emission spectrum of your stained sample and the unstained control. Linear unmixing algorithms can then be used to separate the **TS 155-2** signal from the autofluorescence based on their distinct spectral profiles.

## Troubleshooting Guides

This section provides detailed protocols for common methods to reduce autofluorescence. The effectiveness of each method may vary depending on the sample type and the source of autofluorescence.

### Issue: High Background Autofluorescence in Fixed-Tissue Sections

Aldehyde fixation can introduce significant autofluorescence. The following chemical treatments can help to quench this background signal.

Sodium borohydride is a chemical quenching agent that reduces autofluorescence caused by aldehyde fixatives.

Experimental Protocol:

- **Rehydration:** If working with paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.
- **Incubation:** Incubate the sections in a freshly prepared solution of 1 mg/mL sodium borohydride in an appropriate buffer (e.g., PBS) for 20 minutes at room temperature.
- **Washing:** Wash the sections three times for 5 minutes each in PBS.

- Staining: Proceed with your standard staining protocol for **TS 155-2**.

Sudan Black B is a non-fluorescent dye that can mask autofluorescent components like lipofuscin.

Experimental Protocol:

- Rehydration: Deparaffinize and rehydrate tissue sections as needed.
- Staining: Incubate the sections in a 0.1% (w/v) solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
- Destaining: Briefly wash the sections in 70% ethanol to remove excess dye.
- Washing: Wash the sections thoroughly in PBS.
- Staining: Continue with the **TS 155-2** staining protocol.

## Issue: Autofluorescence from Endogenous Fluorophores

For tissues rich in endogenous fluorophores, photobleaching or the use of specialized mounting media can be effective.

Exposing the sample to intense light can selectively destroy the fluorescent properties of endogenous fluorophores before imaging the target probe.

Experimental Protocol:

- Sample Preparation: Prepare your **TS 155-2** stained sample on a microscope slide.
- Pre-imaging Exposure: Before acquiring your final images, expose the sample to a broad-spectrum light source (e.g., from a mercury or xenon lamp) using a wide-open filter cube for an extended period (e.g., 1-2 hours). The optimal duration will need to be determined empirically.
- Image Acquisition: Proceed to image the **TS 155-2** signal using its specific excitation and emission filters.

Several commercial mounting media are available that contain antifade and autofluorescence-reducing agents. These can be a simple and effective solution.

#### Experimental Protocol:

- **Final Wash:** After the final wash step of your **TS 155-2** staining protocol, carefully remove as much buffer as possible without allowing the sample to dry out.
- **Mounting:** Apply a drop of an autofluorescence-reducing mounting medium to the sample and place a coverslip over it, avoiding air bubbles.
- **Curing:** Allow the mounting medium to cure according to the manufacturer's instructions before imaging.

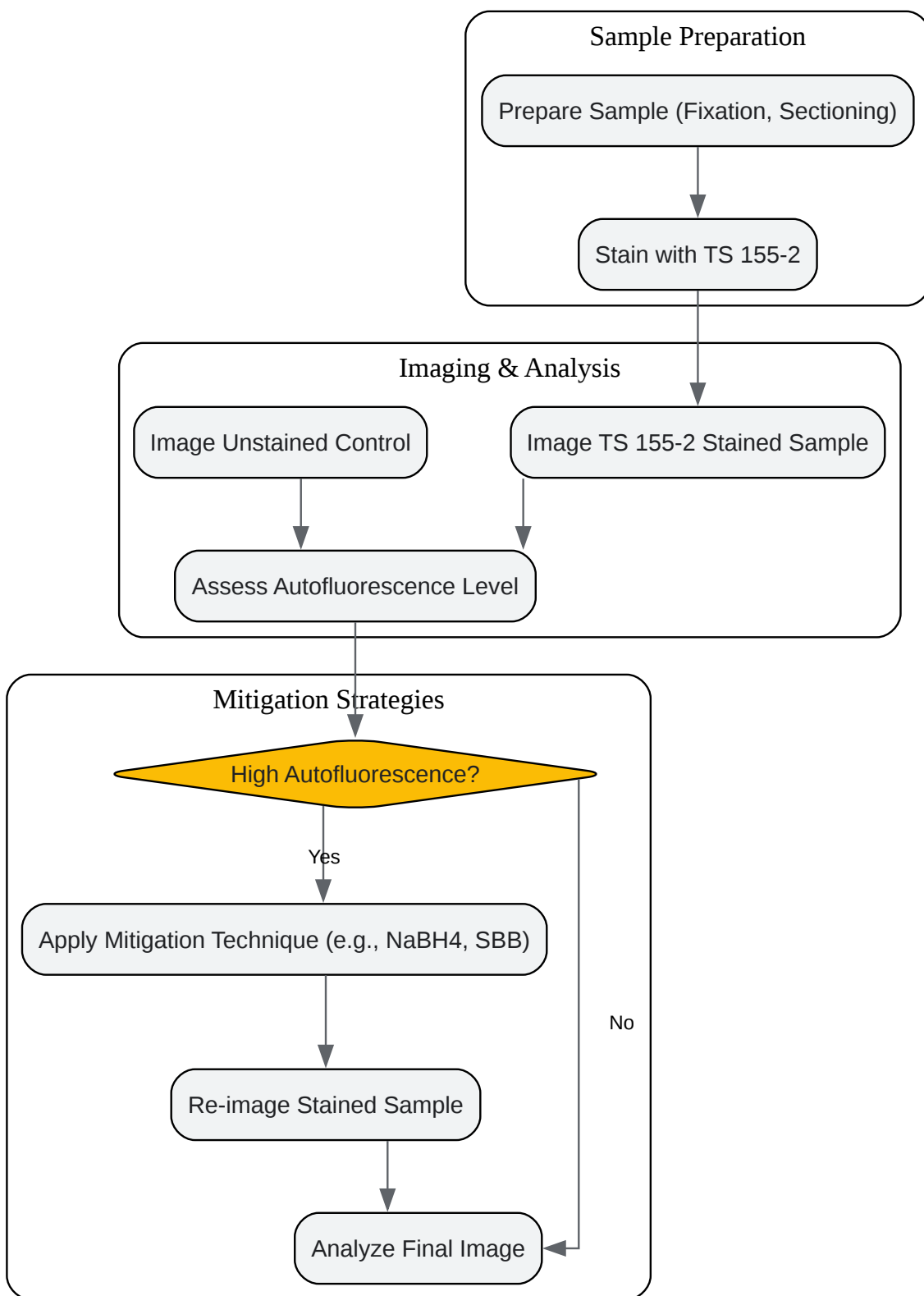
## Quantitative Data Summary

The following table summarizes the reported effectiveness of various autofluorescence reduction techniques. The values are representative and may vary based on the specific tissue and experimental conditions.

Mitigation Technique	Target Autofluorescence Source	Typical Reduction in Autofluorescence (%)	Key Considerations
Sodium Borohydride	Glutaraldehyde-induced	50-80%	May affect antigenicity in some cases.
Sudan Black B	Lipofuscin, collagen	60-90%	Can introduce a slight background color.
Photobleaching	General endogenous fluorophores	40-70%	Time-consuming; may affect the target fluorophore if not done carefully.
Spectral Unmixing	Overlapping emission spectra	Up to 95%	Requires specialized imaging hardware and software.
Autofluorescence-Reducing Mountants	General background	30-60%	Simple to use; effectiveness varies between products.

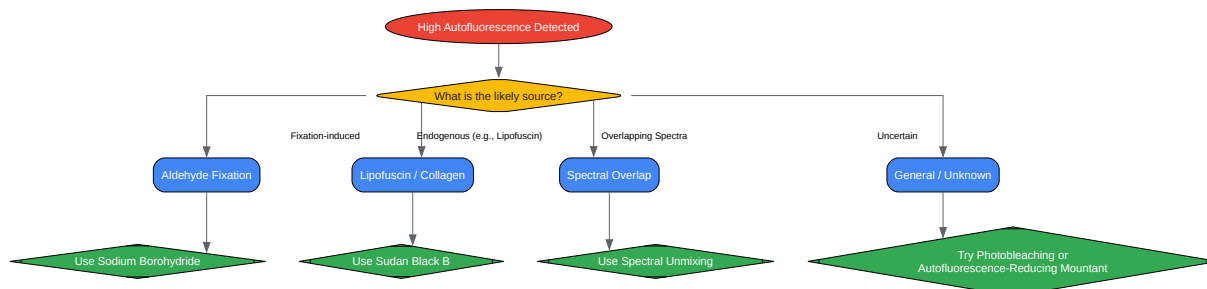
## Visual Guides

The following diagrams illustrate key workflows and decision-making processes for mitigating autofluorescence when imaging with **TS 155-2**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing and mitigating autofluorescence.



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an autofluorescence mitigation technique.

- To cite this document: BenchChem. [mitigating autofluorescence of TS 155-2 in imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139682#mitigating-autofluorescence-of-ts-155-2-in-imaging\]](https://www.benchchem.com/product/b1139682#mitigating-autofluorescence-of-ts-155-2-in-imaging)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)